molecular formula C30H30O14 B1245569 Litseaefoloside C

Litseaefoloside C

Cat. No.: B1245569
M. Wt: 614.5 g/mol
InChI Key: IMVLKRZWKQBCNJ-ZAHDVKFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Litseaefoloside C is an O-acyl carbohydrate consisting of glucose attached to 2-hydroxy-4-vanilloyloxymethylphenyl and trans-caffeoyl group at positions 1 and 6 respectively. Isolated from stems of Ilex latifolia, it exhibits inhibitory activity against alpha-glucosidase and lipase. It has a role as a metabolite, an EC 3.2.1.20 (alpha-glucosidase) inhibitor and an EC 3.1.1.3 (triacylglycerol lipase) inhibitor. It is a cinnamate ester, a polyphenol, a beta-D-glucoside and an O-acyl carbohydrate. It derives from a trans-caffeic acid and a vanillic acid.

Scientific Research Applications

Biochemical Properties and Applications

Litseaefoloside C, extracted from the stems of Ilex litseaefolia, has been identified as a compound with notable inhibitory activities. Specifically, it demonstrates significant in vitro inhibition of alpha-glucosidase and lipase, suggesting potential applications in metabolic disorders like diabetes and obesity (Zhang et al., 2005).

Ethnopharmacological Relevance

The genus Litsea, to which this compound belongs, is widely recognized in traditional medicine for treating various diseases, including influenza, gastrointestinal issues, diabetes, and central nervous system-related ailments. Litsea species are rich in secondary metabolites like alkaloids, lactones, and essential oils, demonstrating broad pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties (Wang et al., 2016). A similar ethnopharmacological review further supports the use of Litsea species, including those containing this compound, in traditional Chinese medicine for gastrointestinal diseases, diabetes, and inflammatory disorders (Kong et al., 2015).

Anticancer Potential

A related compound, Biseugenol B, from the genus Litsea, was found to induce apoptosis in human prostate cancer cells while showing no toxicity towards normal cells. This suggests that compounds from Litsea, including this compound, may have selective anticancer properties (Babaei et al., 2017).

General Medicinal Properties

Litsea species are known for their medicinal properties, particularly in treating gastrointestinal issues, diabetes, colds, arthritis, asthma, and injuries. The plants' essential oils have shown protective action against bacteria and exhibit antioxidant, antiparasitic, and potentially anticancer activities (Kamle et al., 2019).

Properties

Molecular Formula

C30H30O14

Molecular Weight

614.5 g/mol

IUPAC Name

[4-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxyphenyl]methyl 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C30H30O14/c1-40-23-12-17(5-7-19(23)32)29(39)42-13-16-3-8-22(21(34)11-16)43-30-28(38)27(37)26(36)24(44-30)14-41-25(35)9-4-15-2-6-18(31)20(33)10-15/h2-12,24,26-28,30-34,36-38H,13-14H2,1H3/b9-4+/t24-,26-,27+,28-,30-/m1/s1

InChI Key

IMVLKRZWKQBCNJ-ZAHDVKFQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=CC(=C(C=C2)OC3C(C(C(C(O3)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O

Synonyms

litseaefoloside C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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